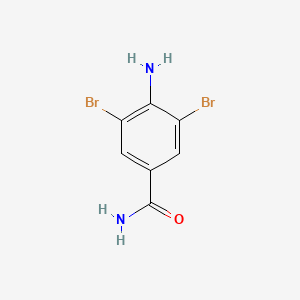![molecular formula C10H11Cl2N5 B2457561 N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine CAS No. 338417-33-7](/img/structure/B2457561.png)
N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorobenzyl group attached to a tetraazole ring, which is further connected to a dimethylamine group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine typically involves multiple steps, starting with the preparation of the 2,4-dichlorobenzyl precursor. This precursor can be synthesized through selective chlorination of benzyl compounds. The next step involves the formation of the tetraazole ring, which can be achieved through cyclization reactions using appropriate reagents and catalysts. Finally, the dimethylamine group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of substituted products.
Scientific Research Applications
N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including antimicrobial or antiviral properties.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.
Industry: The compound can be utilized in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with biological membranes or proteins, while the tetraazole ring can participate in hydrogen bonding or other interactions. The dimethylamine group may enhance the compound’s solubility and facilitate its transport within biological systems. These interactions collectively contribute to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-difluorobenzenesulfonamide: This compound shares the dichlorobenzyl group but differs in the presence of a pyrazole ring and additional functional groups.
1-{N-(2,4-dichlorobenzyl)indolyl)}-1-phenylpropanones: These compounds also contain the dichlorobenzyl group but are based on an indole structure.
Uniqueness
N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is unique due to the combination of its tetraazole ring and dimethylamine group, which imparts distinct chemical properties and potential applications. The presence of the dichlorobenzyl group further enhances its reactivity and potential biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N,N-dimethyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N5/c1-16(2)10-13-14-15-17(10)6-7-3-4-8(11)5-9(7)12/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAJRAFNPFXQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
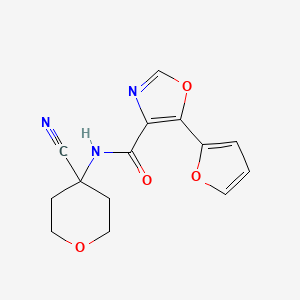
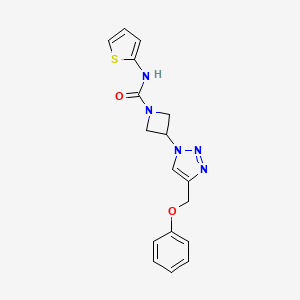
![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
![N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2457481.png)
![(2Z,NE)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2457482.png)
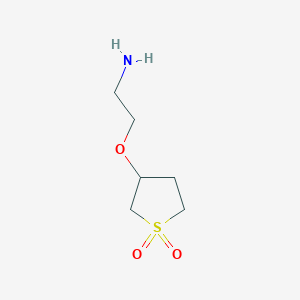
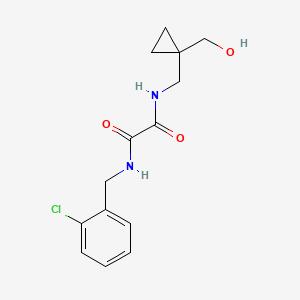
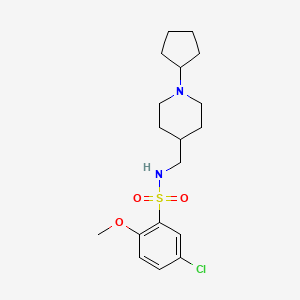
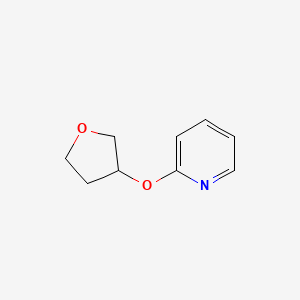
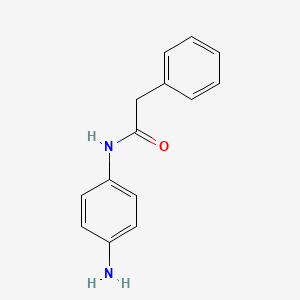
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate](/img/structure/B2457493.png)


